3-tert-Butoxycarbonylamino-heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

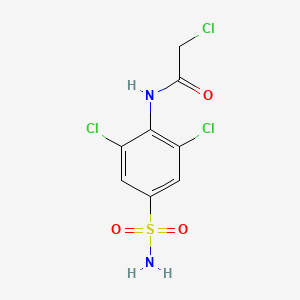

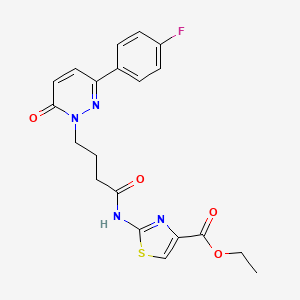

3-tert-Butoxycarbonylamino-heptanoic acid is a chemical compound with the empirical formula C12H23NO4 . It has a molecular weight of 245.32 and is sold in solid form .

Molecular Structure Analysis

The SMILES string of this compound isCCCCC(NC(OC(C)(C)C)=O)CC(O)=O . The InChI is 1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) . Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 245.32 .Aplicaciones Científicas De Investigación

Synthesis of Dipeptide Isosteres

3-tert-Butoxycarbonylamino-heptanoic acid is utilized in the synthesis of dipeptide isosteres. For instance, it has been employed in a stereocontrolled fashion to create compounds corresponding to Phe–Phe, a hydroxyethylene dipeptide isostere, derived from (l)-phenylalanine (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Selective Hydrogenation

The compound has been used in the selective hydrogenation of enantiopure methyl esters, demonstrating its potential in producing single diastereomers of specific cyclopentanecarboxylic acid methyl esters (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).

Chiral Intermediate Synthesis

It serves as an important chiral intermediate in the synthesis of pharmaceuticals like sitagliptin, synthesized from L-aspartic acid through various chemical processes (Zhang Xingxian, 2012).

Antibiotic Analogue Development

The compound is also significant in the development of novel antibiotic analogues. For example, it was used in synthesizing a cyclobutanone analogue of a β-lactam antibiotic (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).

Peptidomimetic Synthesis

This compound plays a role in the synthesis of dipeptidomimetics, as seen in the production of caspase-1 inhibitors. This demonstrates its application in developing compounds that mimic peptides for therapeutic purposes (Lauffer & Mullican, 2002).

Cyclomaltoheptaose Derivatives

It is used in the preparation of cyclomaltoheptaoses with various functional groups, serving as intermediates for further chemical derivatization, such as in the synthesis of compounds with cation-binding abilities (Yamamura, Yotsuya, Usami, Iwasa, Ono, Tanabe, Iida, Katsuhara, Kano, Uchida, Araki, & Kawai, 1998).

NMDA Receptor Antagonists

Additionally, this compound is involved in the synthesis of NMDA receptor antagonists, playing a crucial role in creating intermediates used in the development of these pharmaceutical agents (Bombieri, Marchini, Meneghetti, Pinto, & Roda, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFMJHZXSBEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2585256.png)

![N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride](/img/structure/B2585257.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2585261.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)

![N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2585270.png)

![3-Phenyl-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2585273.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)